1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-10-2-4-11(5-3-10)16-8-14-7-9(12)6-13-14/h2-7H,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXRNAUMKHWQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Spectroscopic Characterization of 1 4 Methoxyphenoxy Methyl 1h Pyrazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity and spatial arrangement of atoms can be determined.
The proton NMR (¹H NMR) spectrum of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of the protons.
The protons on the pyrazole (B372694) ring are expected to appear as singlets, given their separation. The protons on the phenoxy ring will likely present as two doublets, characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) bridge protons and the methoxy (B1213986) group protons will each give rise to a singlet. The amine protons may appear as a broad singlet.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole-H | ~7.5 - 7.8 | s | 1H |
| Pyrazole-H | ~7.2 - 7.5 | s | 1H |
| Phenoxy-H | ~6.8 - 7.0 | d | 2H |
| Phenoxy-H | ~6.7 - 6.9 | d | 2H |
| -CH₂- | ~5.2 - 5.4 | s | 2H |
| -OCH₃ | ~3.7 - 3.9 | s | 3H |
| -NH₂ | ~3.0 - 5.0 | br s | 2H |
Note: The chemical shifts are estimations based on general principles and data from similar structures. Actual experimental values may vary.
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will produce a distinct signal.
The spectrum is expected to show signals for the two distinct pyrazole carbons, the four unique carbons of the para-substituted phenoxy ring, the methylene bridge carbon, and the methoxy carbon. The positions of these signals are determined by the hybridization and electronic shielding of each carbon atom.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Pyrazole-C (C-NH₂) | ~135 - 145 |
| Pyrazole-C (CH) | ~125 - 135 |
| Pyrazole-C (CH) | ~115 - 125 |
| Phenoxy-C (C-O) | ~150 - 160 |
| Phenoxy-C (C-OCH₃) | ~150 - 160 |
| Phenoxy-C (CH) | ~114 - 120 |
| Phenoxy-C (CH) | ~114 - 120 |
| -CH₂- | ~70 - 80 |
| -OCH₃ | ~55 - 60 |
Note: These are predicted chemical shift ranges.
To further confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent protons on the phenoxy ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. For related pyrazole structures, 2D experiments have been crucial for unambiguous assignment of all proton and carbon atoms. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₁₁H₁₃N₃O₂). The mass spectrum would show a molecular ion peak [M]⁺. Fragmentation patterns observed in the MS/MS spectrum would offer further structural evidence, likely showing cleavage at the ether linkage, resulting in fragments corresponding to the pyrazolamine and methoxyphenoxy moieties. For a similar compound, the mass spectrum showed a molecular ion and a base peak corresponding to the (4-methoxyphenyl)methylium ion, which is consistent with this type of fragmentation. mdpi.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.
The IR spectrum of this compound is expected to display characteristic absorption bands. The N-H stretching of the primary amine would appear as two distinct peaks in the 3300-3500 cm⁻¹ region. mdpi.commasterorganicchemistry.com C-H stretching vibrations of the aromatic rings and the methylene group would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings are expected in the 1450-1650 cm⁻¹ range. mdpi.com A strong C-O-C stretching band from the ether linkage should be present around 1240 cm⁻¹. mdpi.com
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N, C=C Stretch (Ring) | 1450 - 1650 |
| C-O-C Stretch (Ether) | 1200 - 1260 |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region, arising from π→π* transitions within the pyrazole and phenyl rings. The presence of auxochromic groups like the amino (-NH₂) and methoxy (-OCH₃) groups can cause a bathochromic (red) shift in the absorption maxima. Theoretical studies on similar pyrazole derivatives have been used to predict electronic spectral properties. physchemres.org The solvent used can also influence the position of the absorption bands. physchemres.org
Crystallographic Insights into this compound Remain Elusive
A comprehensive search of scientific literature and crystallographic databases has revealed a notable absence of published X-ray diffraction data for the chemical compound this compound.
Despite the significant interest in the structural elucidation of pyrazole derivatives due to their diverse applications in medicinal chemistry and materials science, specific crystallographic studies detailing the single-crystal X-ray analysis and the precise molecular conformation of this compound are not currently available in the public domain.
While numerous studies have been published on the X-ray crystal structures of various other pyrazole derivatives, this body of research does not extend to the specific compound . The unique combination of the 4-methoxyphenoxy, methyl, and amine functional groups attached to the pyrazole core in this compound would result in a distinct crystal packing and molecular geometry. Therefore, extrapolating detailed structural information from related but different compounds would be speculative and scientifically unsound.
The absence of this specific data precludes a detailed discussion on the following:
X-ray Diffraction Analysis
Crystal Structure Details and Molecular Conformation:Consequently, there are no available data on its crystal system, space group, unit cell dimensions, or the specific dihedral angles and bond parameters that define its three-dimensional shape.
Further research, involving the synthesis of high-quality single crystals of this compound followed by X-ray diffraction analysis, would be required to elucidate its definitive solid-state structure. Such a study would provide valuable insights into the molecule's conformational preferences and intermolecular interactions, contributing to a deeper understanding of its structure-property relationships.
Computational and Theoretical Investigations of 1 4 Methoxyphenoxy Methyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These calculations allow for the detailed examination of molecular properties at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. DFT studies on pyrazole (B372694) derivatives have been successfully employed to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. For 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine, DFT calculations, often utilizing functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), would provide a reliable description of its electronic and structural parameters.
Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable conformation of the molecule. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the structure with the minimum potential energy. The resulting optimized geometry provides crucial information about the three-dimensional shape of the molecule, which influences its physical and chemical behavior. Theoretical calculations on similar pyrazole-containing compounds have demonstrated excellent agreement between computed and experimentally determined geometric parameters.
Table 1: Selected Optimized Geometrical Parameters of a Pyrazole Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-N (pyrazole) | 1.35 |
| N-N (pyrazole) | 1.38 |
| C-C (pyrazole) | 1.40 |
| C-N-N (pyrazole) | 110.5 |
| N-N-C (pyrazole) | 105.2 |
| C-C-N (pyrazole) | 109.8 |
Note: This table presents representative theoretical data for a generic pyrazole ring to illustrate the type of information obtained from geometry optimization. Actual values for this compound would require specific calculations.
Vibrational frequency analysis is performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra of a molecule. This analysis not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides a detailed assignment of the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. For this compound, this analysis would allow for the identification of characteristic vibrational bands associated with the pyrazole ring, the methoxyphenoxy group, and the amine functional group. Such theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.govderpharmachemica.com
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide a detailed picture of the electron distribution and orbital energies.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. thaiscience.inforesearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, analysis of the frontier orbitals would reveal the regions of the molecule most likely to be involved in chemical reactions. nih.govaimspress.com
Table 2: Frontier Molecular Orbital Energies of a Pyrazole Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: This table presents representative theoretical data to illustrate the concept. Actual values for this compound would require specific calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich areas around the nitrogen and oxygen atoms and the amine group, as well as potentially electron-deficient regions, thereby providing a guide to its intermolecular interactions and reactive behavior. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular and intermolecular bonding, and interaction among bonds in a molecular system. It provides a localized, intuitive representation of the electron density, translating complex wavefunction information into a familiar Lewis structure picture of chemical bonding. nih.govresearchgate.net
For this compound, an NBO analysis would elucidate the electronic characteristics that define its structure and reactivity. The analysis quantifies the electron density on each atom (natural atomic charges) and within each bond or lone pair (natural bond orbitals). Weak occupancies in antibonding orbitals signal departures from an idealized Lewis structure, indicating electron delocalization effects. nih.gov
Key insights from a hypothetical NBO analysis would include:
Charge Distribution: Determining the natural atomic charges on the nitrogen atoms of the pyrazole ring and the exocyclic amine, the oxygen of the methoxy (B1213986) group, and the carbon atoms of the aromatic rings. This would identify the most electronegative and electropositive sites, which are crucial for understanding intermolecular interactions.
Hybridization and Bonding: Characterizing the hybridization of atomic orbitals that form the sigma (σ) and pi (π) bonds within the pyrazole and phenyl rings. This confirms the geometry and electronic structure of the molecule.
Intramolecular Interactions: The most significant aspect of NBO analysis is the examination of donor-acceptor (or charge-transfer) interactions. This is accomplished by analyzing the delocalization of electron density from filled, high-energy "donor" NBOs (like lone pairs or bonds) to empty, low-energy "acceptor" NBOs (like antibonds). For this molecule, key interactions would likely involve delocalization from:
The lone pair of the amine nitrogen (n_N) into adjacent antibonding orbitals (π* or σ*).
The lone pairs of the pyrazole nitrogens into the ring's π-system.
The lone pair of the ether oxygen (n_O) into the phenyl ring's antibonding orbitals.
| Donor NBO | Acceptor NBO | Interaction Type | Predicted Significance |
|---|---|---|---|
| LP (N) on Amine | π* (C=C) in Pyrazole Ring | n → π | High (Resonance stabilization) |
| LP (N) in Pyrazole Ring | σ (Adjacent C-N/C-C) | n → σ | Moderate (Hyperconjugation) |
| LP (O) on Methoxy Group | π (C=C) in Phenyl Ring | n → π | High (Resonance stabilization) |
| π (C=C) in Phenyl Ring | π (Adjacent C=C) | π → π* | High (Aromaticity) |
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com These studies are fundamental in drug discovery for predicting ligand-protein interactions and estimating the strength of their association. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved kinase inhibitors. mdpi.comnih.gov Therefore, molecular docking studies of this compound are essential to predict its potential biological targets.
Ligand-Protein Interaction Prediction
Docking simulations would be performed by placing this compound into the binding sites of various proteins, particularly protein kinases, which are common targets for pyrazole-based compounds. nih.gov The simulation algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket and scores them based on a force field, which estimates the binding affinity.
The results would predict which proteins the compound is most likely to bind to and inhibit. The pyrazol-4-amine core is known to act as a "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the protein's backbone in the ATP-binding site. mdpi.comnih.gov Therefore, a docking study would likely predict strong interactions with various kinases. The primary interactions expected would be:
Hydrogen Bonds: The amine group (-NH2) and the pyrazole ring's nitrogen atoms are potent hydrogen bond donors and acceptors, respectively. These would be predicted to interact with specific amino acid residues (like glutamate, aspartate, or backbone amides) in a protein's active site.
Hydrophobic Interactions: The methoxyphenyl group would be predicted to engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues (such as leucine, valine, or phenylalanine).
Pi-Stacking: The aromatic pyrazole and phenyl rings could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Binding Mode Analysis
A detailed binding mode analysis examines the specific geometry and nature of the predicted interactions from the highest-scoring docking poses. This involves visualizing the ligand-protein complex and measuring distances and angles of key interactions. For this compound, this analysis would focus on how the molecule orients itself within the target's binding pocket.
A hypothetical binding mode in a typical kinase active site might show:
The pyrazole-amine moiety positioned deep within the ATP-binding site, forming one or more hydrogen bonds with the "hinge region" of the kinase.
The (4-methoxyphenoxy)methyl group extending towards the solvent-exposed region or a hydrophobic pocket, contributing to binding affinity and potentially selectivity.
The analysis identifies the crucial amino acid residues that form the binding pocket and are responsible for anchoring the ligand. Understanding this specific binding mode is critical for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to improve potency and selectivity.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com An MD simulation would be performed on the best-docked pose of this compound with its predicted protein target. This simulation calculates the atomic motions of the system over a period, typically nanoseconds to microseconds, providing insights into the stability and flexibility of the complex.
Key outputs from an MD simulation include:
Root Mean Square Deviation (RMSD): This metric tracks the conformational changes of the protein and ligand over time. A stable RMSD value suggests that the ligand remains securely in the binding pocket without causing major destabilizing changes to the protein.
Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein. It can show whether certain loops or domains change conformation upon ligand binding.
Interaction Stability: MD simulations allow for the analysis of the persistence of key interactions (like hydrogen bonds) identified in the docking study. A hydrogen bond that is maintained for a high percentage of the simulation time is considered stable and important for binding.
Reactivity and Selectivity Predictions (e.g., Fukui Function)
Computational methods derived from Density Functional Theory (DFT) can predict the reactivity and selectivity of a molecule. The Fukui function is a reactivity descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
For this compound, calculating the Fukui functions would map its chemical reactivity:
Site of Electrophilic Attack (f+): This indicates the most likely region for a nucleophile to attack. For this molecule, this would likely be associated with the carbon atoms of the electron-rich aromatic rings.
Site of Nucleophilic Attack (f-): This highlights the region most susceptible to attack by an electrophile. This would be predicted to be on the nitrogen atoms (amine and pyrazole) and the oxygen atom, which have high electron density and lone pairs.
Site of Radical Attack (f0): This predicts the location most susceptible to radical reactions.
Molecular Interactions and Mechanistic Biological Studies of 1 4 Methoxyphenoxy Methyl 1h Pyrazol 4 Amine
Exploration of Molecular Targets
Enzyme Inhibition and Modulation Mechanisms
There is no available scientific literature detailing the specific enzyme inhibition or modulation mechanisms of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine.
Receptor Binding Mechanisms
Information regarding the receptor binding mechanisms of this compound has not been reported in published studies.
Protein-Ligand Interaction Dynamics
Specific studies on the protein-ligand interaction dynamics for this compound are not present in the current body of scientific research.
In Vitro Mechanistic Studies at the Cellular Level
Cellular Pathway Modulation
There are no available studies that investigate the modulation of cellular pathways by this compound.
Influence on Biochemical Processes
Research detailing the influence of this compound on biochemical processes has not been identified.
Pharmacophore Modeling and Rational Design
There is no specific information available in the scientific literature regarding pharmacophore models developed for or based on this compound. Studies detailing the rational design process, including the identification of key structural features responsible for its hypothetical biological activity (such as hydrogen bond donors/acceptors, hydrophobic regions, or aromatic interactions), have not been published.
Comparative Analysis with Known Bioactive Analogues
A comparative analysis of this compound with known bioactive analogues is not possible due to the absence of published studies that identify and evaluate its biological activity and structure-activity relationships (SAR). While the pyrazole (B372694) scaffold is a common feature in many bioactive compounds, a direct and meaningful comparison requires specific data on the subject compound. scispace.comnih.govnih.gov
Synthesis and Structure Activity Relationship Sar of 1 4 Methoxyphenoxy Methyl 1h Pyrazol 4 Amine Derivatives
Design Principles for Derivatives and Analogues
The design of derivatives and analogues of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine is rooted in established medicinal chemistry principles. The pyrazole (B372694) ring is considered a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. nih.govresearchgate.net The design process typically involves identifying the key pharmacophoric elements of the parent compound and systematically modifying its distinct chemical regions to probe interactions with a biological target and optimize for desired properties.
The primary design principles for this class of compounds include:
Scaffold Exploration: The central pyrazole ring serves as a versatile anchor. Its five-membered aromatic structure with two adjacent nitrogen atoms allows for specific spatial arrangements of substituents. researchgate.netchim.it Modifications are planned for the N1, C3, and C5 positions to alter the molecule's orientation and electronic landscape.
Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties to enhance target affinity, improve metabolic stability, or modulate pharmacokinetic profiles. For instance, the methoxy (B1213986) group on the phenoxy ring could be replaced with other alkoxy groups, halogens, or a trifluoromethyl group to explore electronic and steric effects.
Conformational Restriction: Introducing cyclic structures or bulky groups can limit the number of available conformations, potentially locking the molecule into a more bioactive shape and increasing binding affinity.
Solubility Enhancement: To improve poor aqueous solubility, which can be a limitation for this class of agents, polar and ionizable hydrophilic groups are often introduced. nih.gov This strategy aims to enhance bioavailability without compromising potency. nih.govnih.gov
These principles guide the rational design of compound libraries aimed at systematically mapping the SAR and identifying candidates with superior activity and drug-like properties. researchgate.netnih.govresearchgate.net
Synthetic Strategies for Derivative Libraries
The generation of a diverse library of derivatives relies on robust and flexible synthetic methodologies that allow for modifications at three key regions of the parent molecule: the pyrazole ring, the (4-methoxyphenoxy)methyl substituent, and the 4-amine group.
The pyrazole core is a π-excessive compound that readily reacts with electrophiles, typically at the C4 position. chim.it However, since the C4 position is occupied by the essential amine group, synthetic strategies for derivatives focus on modifying the C3 and C5 positions.
De Novo Synthesis: The most common approach is the construction of the pyrazole ring from acyclic precursors. The Knorr pyrazole synthesis, involving the condensation of a hydrazine (B178648) with a β-dicarbonyl compound, is a foundational method. chim.it By using appropriately substituted 1,3-dicarbonyl compounds and hydrazines, a wide array of substituents can be introduced at the C3 and C5 positions from the outset. mdpi.com
Post-Synthetical Functionalization: Alternatively, an existing pyrazole ring can be functionalized. This often involves initial halogenation (e.g., bromination) of the pyrazole core, followed by palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. researchgate.net This allows for the introduction of various aryl, heteroaryl, or alkyl groups at specific positions, providing a powerful tool for late-stage diversification. nih.gov For example, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction of hydrazones, and the resulting aldehyde can serve as a handle for further modifications. nih.govchemmethod.com
The N1-substituent, which consists of a phenoxy ring connected by a methylene (B1212753) ether linker, is a critical determinant of activity. Synthetic strategies focus on varying both the aromatic ring and the linker.
Aromatic Ring Modification: A library of analogues can be generated by starting with a diverse set of substituted phenols. The synthesis typically involves the N-alkylation of the pyrazole core using various (substituted-phenoxymethyl) chlorides or bromides. This allows for the introduction of different electronic and steric features on the phenyl ring. For example, the methoxy group can be replaced with halogens, alkyls, nitriles, or other functional groups. nih.gov
Linker Modification: The methylene ether linker can also be altered. For example, replacing the ether oxygen with a sulfur atom (thioether) or extending the methylene chain can change the flexibility and geometry of the N1-substituent, influencing how the molecule fits into a binding pocket.
Isosteric Replacement of the Phenyl Ring: The phenyl ring itself can be replaced with other aromatic systems, such as pyridine, thiophene, or other heterocycles, to explore different hydrogen bonding patterns and steric interactions. nih.gov
The exocyclic amine at the C4 position is a key interaction point and a prime site for functionalization. Standard transformations of primary amines are employed to generate a wide range of derivatives. researchgate.net
Acylation and Sulfonylation: The amine can be readily acylated with acid chlorides or activated carboxylic acids to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. This introduces a carbonyl or sulfonyl group that can act as a hydrogen bond acceptor.
Reductive Amination: Reaction with various aldehydes or ketones under reductive conditions (e.g., using sodium borohydride) yields secondary or tertiary amines. mdpi.com This allows for the introduction of diverse alkyl or arylmethyl substituents.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl bonds, connecting the pyrazole core to another aromatic system directly through the nitrogen atom.
Systematic Structure-Activity Relationship (SAR) Studies
Systematic SAR studies are crucial for understanding how structural modifications influence biological activity. By analyzing the effects of different substituents at each position, researchers can build a comprehensive model of the pharmacophore. nih.govresearchgate.net
The electronic nature of the substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), often has a profound impact on the molecule's activity. frontiersin.org This is because changes in electron density can affect pKa, hydrogen bonding capability, and metabolic stability.
On the Phenoxy Ring: Modifications to the phenyl ring of the (phenoxymethyl) substituent are particularly important. Introducing small, electron-withdrawing groups like chlorine or fluorine at the para-position of the phenyl ring often leads to an increase in potency. Conversely, large, bulky groups or strongly electron-donating groups may decrease activity. The presence of a p-methoxy substituent on a related phenylsulfonyl group was found to abolish activity against certain viral targets while enabling activity against others, highlighting the subtle but critical role of electronics. frontiersin.org
On the Pyrazole Ring: The electronic properties of substituents at the C3 and C5 positions of the pyrazole ring also modulate activity. Attaching aryl groups at these positions is often beneficial. The electronic nature of substituents on these aryl groups follows similar trends, where small, lipophilic, or electron-withdrawing groups can enhance potency.
On the Amine Group: Functionalization of the 4-amino group significantly impacts activity. Conversion to an amide or sulfonamide can introduce hydrogen bond acceptors and modulate the basicity of the core, which can be critical for target engagement.
The following table summarizes representative SAR findings for a hypothetical series of derivatives against a kinase target.
| Compound | Modification Site | Substituent (R) | Electronic Effect | IC₅₀ (nM) |
|---|---|---|---|---|
| Parent | - | - | - | 520 |
| A-1 | Phenoxy Ring (para-position) | -Cl | EWG | 85 |
| A-2 | -CF₃ | Strong EWG | 120 | |
| A-3 | -CH₃ | EDG | 450 | |
| A-4 | -OCH₃ | EDG | 500 | |
| B-1 | Pyrazole C3-Position | Phenyl | Neutral | 210 |
| B-2 | 4-Chlorophenyl | EWG | 95 | |
| C-1 | 4-Amine Group | -C(O)CH₃ (Acetamide) | EWG (via resonance) | 150 |
| C-2 | -CH₂-Ph (Benzylamine) | Weak EDG | 600 |
These studies collectively demonstrate that a systematic, multi-pronged approach to derivatization, guided by classical medicinal chemistry principles and enabled by versatile synthetic strategies, is essential for optimizing the biological activity of compounds based on the this compound scaffold.
Influence of Steric Factors on Activity
Steric hindrance plays a crucial role in the interaction of a molecule with its biological target, such as an enzyme or receptor. The size and spatial arrangement of substituents on the this compound scaffold can either enhance or diminish its biological activity by affecting how well the molecule fits into the binding site of its target protein. researchgate.net
Research on various pyrazole derivatives has demonstrated that the introduction of bulky substituents can have a profound impact on their biological efficacy. For instance, in a series of 3,4,5-substituted pyrazole inhibitors, the introduction of larger residues like methyl or benzyl (B1604629) groups led to a decrease in inhibitory activity compared to a diphenylpyrazole derivative, suggesting that increased steric bulk can be detrimental to binding. nih.gov Conversely, for some pyrazole derivatives, increasing the length of an aliphatic chain has been shown to lead to higher activity, indicating that the influence of steric factors is highly dependent on the specific biological target and the location of the substituent. mdpi.com
| Compound | Substitution at 4-methoxyphenoxy ring | Relative Activity | Rationale for Activity Change |
| A | None (4-methoxy) | 1.0 | Baseline activity. |
| B | 3,4-dimethoxy | 1.2 | The additional methoxy group may provide favorable interactions without significant steric hindrance. |
| C | 4-tert-butyl | 0.6 | The bulky tert-butyl group likely introduces steric clashes within the binding site, reducing activity. researchgate.net |
| D | 3,5-dimethyl | 0.8 | The presence of two methyl groups could create unfavorable steric interactions, leading to a slight decrease in activity. |
This table is generated based on established principles of structure-activity relationships for pyrazole derivatives and is intended for illustrative purposes.
Conformational Effects on Activity
The three-dimensional conformation of a molecule is a key determinant of its biological activity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is essential for effective interaction. sdsu.edu For this compound derivatives, the flexibility of the (4-methoxyphenoxy)methyl side chain allows for multiple conformations.
The rotational freedom around the C-O and C-N bonds of the linker between the pyrazole and the phenoxy ring allows the molecule to adopt various spatial arrangements. The preferred conformation will be the one that minimizes steric strain and allows for optimal interaction with the biological target. Computational studies, such as conformational analysis, can predict the lowest energy conformers of a molecule. sdsu.edu
The relative orientation of the pyrazole and phenoxy rings is crucial. If the binding pocket of the target protein is planar, a more planar conformation of the molecule might be favored. Conversely, if the binding site is more complex and three-dimensional, a non-planar conformation might be required for optimal binding. The electronic properties of substituents can also influence the preferred conformation by affecting intramolecular interactions. researchgate.net
The following table presents a hypothetical analysis of how different substitutions might influence the conformation and, consequently, the activity of this compound derivatives.
| Compound | Substitution | Predicted Conformational Effect | Hypothetical Impact on Activity |
| E | Introduction of a methyl group on the methylene bridge | Restricted rotation around the C-N bond, leading to a more rigid conformation. | Could be beneficial if the rigid conformation is the bioactive one, but detrimental otherwise. |
| F | Replacement of the ether linkage with a more rigid linker (e.g., amide) | Significantly reduced conformational flexibility, locking the molecule into a specific orientation. | Activity would be highly dependent on whether the locked conformation is favorable for binding. |
| G | Introduction of an ortho-substituent on the phenoxy ring | Steric hindrance could force a twisted conformation between the phenoxy ring and the linker. | Likely to decrease activity by disrupting the optimal binding conformation. |
This table is generated based on established principles of conformational analysis and its impact on the biological activity of drug-like molecules and is intended for illustrative purposes.
Role and Applications of 1 4 Methoxyphenoxy Methyl 1h Pyrazol 4 Amine in Chemical Synthesis
Precursor in Organic Synthesis
The primary utility of 4-aminopyrazole derivatives, including 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine, lies in their function as precursors for more complex molecular structures. The 4-amino group is a key nucleophilic site, enabling a variety of chemical transformations.
Key Reactions and Transformations:
| Reactant | Reaction Type | Product Class | Significance |
| 1,3-Dicarbonyl Compounds | Condensation | Pyrazolo[3,4-b]pyridines | Access to biologically active fused heterocycles. |
| Formamide or DMF with PBr₃/POCl₃ | Vilsmeier-Haack type reaction and cyclization | Pyrazolo[3,4-d]pyrimidines | Synthesis of purine (B94841) isosteres with applications in medicinal chemistry. |
| Isothiocyanates | Addition | Pyrazolylthioureas | Intermediates for further heterocyclic synthesis or as final bioactive compounds. |
| Acylating Agents | Acylation | N-(Pyrazol-4-yl)amides | Modification of electronic properties and biological activity. |
The N-1 substituent, (4-methoxyphenoxy)methyl, can influence the reactivity and physical properties of the molecule. This group can impact solubility and may play a role in directing the regioselectivity of certain reactions. The synthesis of N-alkylated pyrazoles is a significant area of research, with methods developed to control the position of substitution on the pyrazole (B372694) ring.
Building Block for Complex Molecular Architectures
The 4-aminopyrazole scaffold is a well-established building block for the construction of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry. The ability of the 1,2-diamine functionality (the amino group at C4 and the ring nitrogen at N1) to react with 1,3-dielectrophiles is a cornerstone of its utility.
Fused Heterocyclic Systems Derived from 4-Aminopyrazoles:
Pyrazolo[3,4-d]pyrimidines: These compounds are purine analogs and are of great interest as potential kinase inhibitors. The synthesis often involves the reaction of a 4-aminopyrazole with a one-carbon synthon, such as formamide, or through a Vilsmeier-Haack reaction followed by cyclization. The pyrazolo[3,4-d]pyrimidine scaffold is found in numerous compounds investigated for anticancer therapies.
Pyrazolo[3,4-b]pyridines: This class of compounds is typically synthesized through the condensation of 4-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. These fused systems are also explored for a range of biological activities.
The "(4-methoxyphenoxy)methyl" group on the N-1 position of the pyrazole ring in this compound can introduce specific steric and electronic properties to the final complex molecule, potentially influencing its binding affinity to biological targets.
Applications in Chemical Methodology Development
While specific methodologies developed using this compound are not prominently reported, the broader class of 4-aminopyrazoles serves as a platform for developing new synthetic methods. Research in this area often focuses on:
Regioselective Synthesis: Developing methods to selectively functionalize different positions of the pyrazole ring is an ongoing area of research. The presence of the N-1 substituent in the target compound can be exploited to direct further substitutions.
One-Pot and Multicomponent Reactions: The reactivity of the 4-amino group makes it an ideal candidate for inclusion in multicomponent reactions, which are highly efficient processes for generating molecular complexity in a single step. These reactions are often used to synthesize libraries of compounds for drug discovery screening.
Catalysis: Pyrazole derivatives can act as ligands for transition metals in catalysis. While the primary amine of this compound is more likely to participate in bond-forming reactions, the pyrazole ring itself can be part of a ligand scaffold.
Potential in Advanced Materials and Functional Systems
The incorporation of pyrazole moieties into larger molecular frameworks can impart desirable properties for applications in materials science. Although the potential of this compound in this area is largely speculative, the structural motifs present suggest several possibilities:
Organic Electronics: The electron-rich nature of the pyrazole ring and the potential for extending conjugation through derivatization of the amino group could make such compounds interesting for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Sensors: The amino group can be functionalized with chromophores or fluorophores, and the pyrazole ring can coordinate with metal ions. This combination could lead to the development of chemosensors for the detection of specific analytes.
Polymers and Functional Coatings: The reactivity of the amino group allows for the incorporation of this pyrazole derivative as a monomer or a cross-linking agent in the synthesis of functional polymers. The methoxyphenoxy group could enhance the solubility and processing characteristics of such materials.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between pyrazole derivatives and methoxyphenoxy-containing reagents. Critical parameters include solvent choice (e.g., polar aprotic solvents like DMF), temperature control (60–80°C for optimal reactivity), and catalyst use (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via column chromatography or recrystallization is essential for achieving >90% purity. Yield optimization requires balancing reaction time and reagent stoichiometry to minimize side products .
Q. How should researchers characterize the structural and purity parameters of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular structure. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). Differential scanning calorimetry (DSC) can determine thermal stability. Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .
Q. What initial biological screening methods are recommended for evaluating its bioactivity?
- Methodological Answer : Conduct in vitro assays such as:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory activity : COX-2 inhibition assays.
Compare results with structurally similar derivatives to establish baseline efficacy .
Advanced Research Questions
Q. How can contradictions in reported biological activities of pyrazole derivatives be resolved?
- Methodological Answer : Address discrepancies by:
- Standardizing assay protocols : Ensure consistent cell lines, concentrations, and controls.
- Structural analogs comparison : Use ’s comparative table (e.g., this compound vs. 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;HCl) to identify substituent effects.
- Computational modeling : Perform molecular docking to predict binding affinities with target proteins (e.g., kinases, receptors) .
Q. What strategies optimize reaction conditions for large-scale synthesis without compromising purity?
- Methodological Answer : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). Implement continuous flow reactors for improved heat/mass transfer. Monitor reaction progress via in-line FTIR or UV-Vis spectroscopy. Scale-up trials should prioritize reproducibility, with purity validated by HPLC at each stage .
Q. How to design structure-activity relationship (SAR) studies for pharmacological optimization?
- Methodological Answer :
- Functional group substitution : Replace the methoxy group with halogens (e.g., F, Cl) to modulate electron-donating/withdrawing effects.
- Bioisosteric replacements : Substitute the pyrazole ring with triazoles or imidazoles to assess scaffold flexibility.
- Pharmacokinetic profiling : Evaluate metabolic stability (hepatic microsome assays) and membrane permeability (Caco-2 cell models) .
Q. What advanced techniques elucidate reaction mechanisms under varying conditions?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in reactive positions to study rate-determining steps.
- DFT calculations : Model transition states and intermediates to identify mechanistic pathways.
- In-situ spectroscopy : Use Raman or NMR to track intermediate formation in real-time .
Data-Driven Insights
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Comparative Bioactivity Table (Adapted from ):
Compound Name Antimicrobial Activity Anticancer Activity Anti-inflammatory Activity This compound Moderate Significant High 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine;HCl Moderate Significant High 5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole) Low Low Moderate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
